

Molecular Engineering and Mechanisms of Ultra-Long-Acting Insulins

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Compound Focus: Insulin Degludec

CAS No.: 844439-96-9

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The discovery of ultra-long-acting basal insulin analogs was driven by the limitations of earlier formulations (like NPH, glargine, and detemir), which were often associated with significant **inter- and intra-patient variability** and a **pronounced peak effect**, increasing the risk of hypoglycemia [1] [2]. The primary goal was to create insulins with a smoother, more stable, and prolonged pharmacokinetic (PK) profile.

Core Engineering Strategies: The prolonged action of modern analogs is achieved through two principal structural and functional modifications:

- **Formation of a Subcutaneous Depot:** Modifications to the insulin molecule encourage self-association into large multi-hexamer chains after subcutaneous injection. This creates a stable depot from which insulin monomers are released very slowly and consistently [1] [2].
- **Albumin Binding:** The attachment of a fatty acid side chain allows the insulin molecule to bind reversibly to albumin in the bloodstream and subcutaneous tissue. This binding creates a secondary circulating reservoir, further prolonging the half-life [1] [2].

These strategies are exemplified in the design of **Insulin Degludec** and the next-generation **Oral Insulins OI338 and OI320**.

table 1: Key Structural Modifications and Their Functional Impact in Selected Ultra-Long-Acting Insulin Analogues

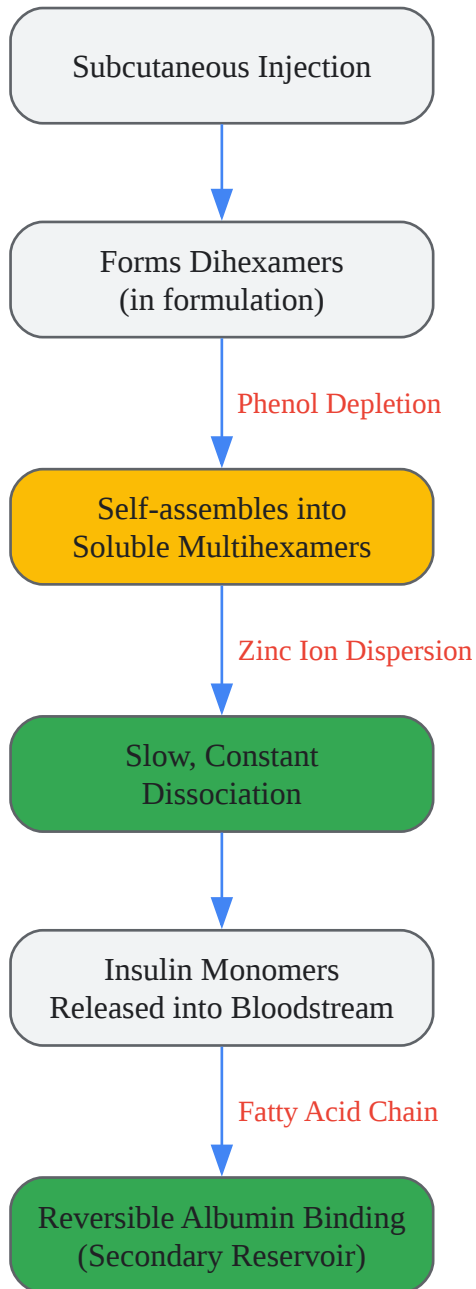
Insulin Analogue	Structural Modifications	Primary Protraction Mechanism	Reported Half-Life (Subcutaneous)
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| **Insulin Degludec** | - Deletion of Threonine B30

- Attachment of a C16 fatty diacid (via Glu linker) to Lysine B29 [1] | Soluble multi-hexamer formation in subcutaneous tissue [3] [1] | ~25 hours [1] | | **OI338 / OI320** | - A14E and B25H substitutions (for enzymatic stability)
- Attachment of C18/C20 fatty acid side chain to Lysine B29 [4] | Albumin binding & stability against proteolysis (enabling oral availability) [4] | Ultralong (specific half-life not detailed in sources) |

The following diagram illustrates the core mechanism of action for **Insulin Degludec**:

Mechanism of Insulin Degludec Protraction



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*Mechanism of **Insulin Degludec** Protraction*

Comparative Efficacy, Safety, and Clinical Data

Clinical development programs, such as the BEGIN trials for **Insulin Degludec**, have demonstrated that these new analogs achieve glycemic control (HbA1c reduction) that is **non-inferior** to established basal insulins like glargine, but with significant advantages in specific areas [3] [1].

Key Clinical Differentiators:

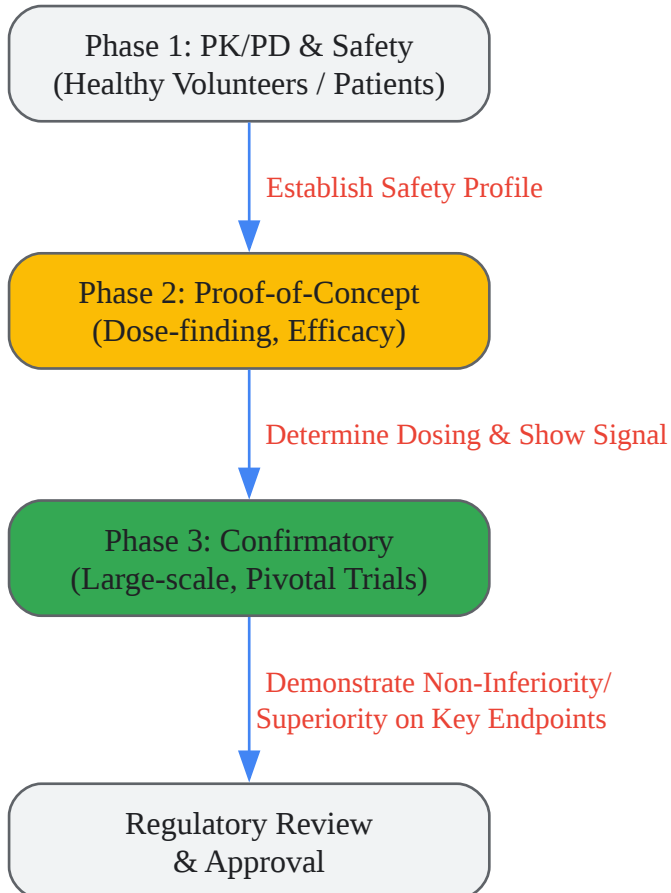
- **Reduced Hypoglycemia Risk:** A consistent finding across multiple trials in both Type 1 and Type 2 diabetes is a statistically significant **reduction in nocturnal hypoglycemia** with **Insulin Degludec** compared to Insulin Glargine [3] [1] [2].
- **Flexible Dosing:** Due to its ultra-long and stable pharmacokinetic profile (>42 hours duration of action), **Insulin Degludec** allows for flexible dosing time, as long as a minimum of 8 hours is maintained between doses. This addresses a significant barrier to adherence for many patients [3].
- **Lower Variability:** The mechanism of multihexamer formation results in a much lower intra-individual variability in glucose-lowering effect compared to Glargine and NPH insulin [1].

table 2: Summary of Key Clinical Trial Findings for Ultra-Long-Acting **Insulin Degludec**

Trial / Program	Diabetes Type & Design	Key Efficacy Findings (vs. Comparator)	Key Safety Findings (vs. Comparator)
BEGIN Basal-Bolus Type 1 [3]	Type 1 (52 weeks, n=629)	HbA1c reduction non-inferior to insulin glargine [3]	27% lower rate of nocturnal hypoglycemia [3]
BEGIN Basal-Bolus Type 2 [3]	Type 2 (52 weeks, n=995)	HbA1c reduction non-inferior to insulin glargine [3]	Significantly lower rates of overall and nocturnal hypoglycemia [3]
BEGIN Program (Overall) [1]	9 confirmatory trials in T1D & T2D	Efficacy comparable to glargine across different patient groups [1]	Consistent trend favoring degludec for nocturnal hypoglycemia, especially in T2D [1]
Systematic Review & NMA [5]	Type 1 (Network Meta-analysis of 65 studies)	Ultra-long and long-acting insulins superior to intermediate-acting (NPH) in reducing A1c and FPG [5]	Superior to NPH in reducing major, serious, or nocturnal hypoglycemia [5]

The clinical development pathway for these compounds is rigorous and phase-driven, as shown in the workflow below:

Typical Clinical Development Workflow



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Typical Clinical Development Workflow

Emerging Frontiers: Oral Ultra-Long-Acting Insulins

A groundbreaking advancement in this field is the engineering of **orally available, ultra-long-acting insulin analogues**. The discovery of **OI338** and **OI320** represents a major paradigm shift [4].

Critical Engineering Challenges and Solutions for Oral Insulin:

- **Challenge: Proteolytic Degradation in the GI Tract.**

- **Solution:** Introduction of specific amino acid substitutions (A14E and B25H) to increase stability against digestive enzymes [4].
- **Challenge: Achieving Systemic Bioavailability.**
 - **Solution:** Attachment of an albumin-binding side chain derived from long-chain fatty diacids (C18 or C20) to Lysine B29. This facilitates absorption and provides the ultralong PK profile [4].
- **Challenge: Ensuring Safety Profile.**
 - **Solution:** A deliberate reduction in insulin receptor affinity was found to be crucial for obtaining the desired ultralong PK profile without increasing mitogenic risk [4].

OI338 has successfully completed a phase 2a clinical trial, showing similar treatment outcomes to subcutaneous insulin glargine, marking a significant milestone in diabetes therapy [4].

I hope this detailed technical guide provides a solid foundation for your research and development work.

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To cite this document: Smolecule. [Molecular Engineering and Mechanisms of Ultra-Long-Acting Insulins]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b951481#ultra-long-acting-basal-insulin-analogs-discovery>]

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